molecular formula C19H27N3O5 B2901450 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene CAS No. 478048-88-3

1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene

Cat. No. B2901450
CAS RN: 478048-88-3
M. Wt: 377.441
InChI Key: ZKXCPDSAWCNDGO-FXBPSFAMSA-N
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Description

1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene (CHCNB) is a compound that has been studied for its potential applications in the scientific research field. CHCNB has a wide range of applications, from being used as a precursor for organic synthesis, to being used as a reagent for the synthesis of other compounds. CHCNB is also known to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Scientific Research Applications

1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has a wide range of applications in scientific research. It has been used as a precursor for organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has also been used in the study of enzyme-catalyzed reactions, in the study of the mechanism of action of drugs, and in the study of the structure of proteins.

Mechanism of Action

The mechanism of action of 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is not fully understood. However, it is known that 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene acts as an inhibitor of enzymes, which can affect the activity of the enzymes involved in biochemical and physiological processes. Additionally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is known to interact with proteins, which can affect the structure of the proteins and their function.
Biochemical and Physiological Effects
1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has been found to have an inhibitory effect on the activity of certain hormones, such as epinephrine and norepinephrine. 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has also been found to have an inhibitory effect on the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene in laboratory experiments has both advantages and limitations. One of the advantages of using 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is that it can be used to study the mechanism of action of drugs and the structure of proteins. Additionally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene can be used to study enzyme-catalyzed reactions and to study the biochemical and physiological effects of compounds.
However, there are also some limitations to using 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene in laboratory experiments. One of the main limitations is that 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is a highly reactive compound, which can make it difficult to work with in the laboratory. Additionally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has a short shelf life and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for the use of 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene in scientific research. One potential area of research is the use of 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene as a tool for drug discovery. Additionally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene could be used to study the structure of proteins in more detail, and to develop new drugs and treatments. Furthermore, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene could be used to study the biochemical and physiological effects of compounds, and to develop new methods of drug delivery. Finally, 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene could be used to study the mechanism of action of enzymes and to develop new methods of enzyme inhibition.

Synthesis Methods

The synthesis of 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene can be accomplished through a two-step process. The first step involves the reaction of cyclohexylamine with a nitrobenzene compound in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the product from the first step with a methyl ester in the presence of an acid, such as sulfuric acid. The resulting product is 1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene.

properties

IUPAC Name

[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)17(13-26-16-12-8-7-11-15(16)22(24)25)21-27-18(23)20-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,20,23)/b21-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXCPDSAWCNDGO-FXBPSFAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC1CCCCC1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\OC(=O)NC1CCCCC1)/COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene

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